3,4-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide
Description
This compound features a benzamide core substituted with 3,4-difluoro groups, linked via a propyl chain to a 6-oxo-1,6-dihydropyridazinone ring bearing a thiophen-2-yl moiety. The dihydropyridazinone scaffold is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects . The fluorine atoms enhance metabolic stability and bioavailability, while the thiophene ring contributes to π-π interactions in target binding.
Properties
IUPAC Name |
3,4-difluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-13-5-4-12(11-14(13)20)18(25)21-8-2-9-23-17(24)7-6-15(22-23)16-3-1-10-26-16/h1,3-7,10-11H,2,8-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLMWFLPEGCLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS Number: 1021252-56-1) is a synthetic compound notable for its potential biological activities, particularly in the context of drug development. Its structure incorporates a difluorobenzamide core linked to a pyridazinone derivative, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₈H₁₅F₂N₃O₂S
- Molecular Weight : 375.4 g/mol
- Structure : The compound features a benzamide structure with two fluorine atoms and a thiophene ring, contributing to its lipophilicity and potential receptor interactions.
The precise mechanism of action for 3,4-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammatory processes or other pathways relevant to its therapeutic applications.
Anti-inflammatory Effects
Research indicates that compounds similar to 3,4-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide may exhibit anti-inflammatory properties through inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors are known to elevate intracellular cAMP levels, thereby modulating inflammatory responses.
Table 1: Comparison of PDE Inhibitors
| Compound Name | Selectivity | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Rolipram | PDE4 | 10 | Anti-inflammatory |
| CHF-6001 | PDE4 | 30 | Asthma treatment |
| 3,4-Difluoro... | TBD | TBD | TBD |
Case Studies
- In Vitro Studies : Preliminary studies have shown that derivatives of this compound can inhibit TNF-α and IL-6 production in macrophages, suggesting potential use in treating chronic inflammatory diseases.
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce airway hyperreactivity in asthma models when administered orally. For instance, PDE inhibitors have shown efficacy in reducing eosinophil infiltration in lung tissues.
Pharmacological Applications
Due to its structural characteristics and biological activity, 3,4-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide is being explored for several therapeutic applications:
- Respiratory Diseases : Potential use as a treatment for asthma and chronic obstructive pulmonary disease (COPD) through modulation of inflammatory pathways.
- Neurological Disorders : Investigations into cognitive enhancement effects via PDE inhibition suggest possible applications in neurodegenerative diseases.
Comparison with Similar Compounds
5-Fluoro-2-Methoxy-N-{3-[6-Oxo-3-(Thiophen-2-yl)-1,6-Dihydropyridazin-1-yl]Propyl}Benzene-1-Sulfonamide
- Structural Differences :
- Core : Replaces benzamide with a benzene-sulfonamide group.
- Substituents : Contains a 5-fluoro-2-methoxy group instead of 3,4-difluoro substitution.
- Implications :
3,4-Difluoro-N-{2-[6-Oxo-3-(Pyridin-4-yl)-1,6-Dihydropyridazin-1-yl]Ethyl}Benzamide
- Structural Differences :
- Linker : Ethyl chain instead of propyl.
- Heterocycle : Pyridin-4-yl replaces thiophen-2-yl.
- Pyridine’s basic nitrogen could enhance solubility but compete with thiophene’s hydrophobic interactions .
Comparative Data Table
Key Research Findings and Hypotheses
- Bioactivity : The thiophen-2-yl group in the parent compound likely enhances interactions with hydrophobic enzyme pockets, whereas pyridin-4-yl analogs may engage in hydrogen bonding via nitrogen .
- Pharmacokinetics : Propyl linkers (vs. ethyl) may improve metabolic stability due to reduced oxidative susceptibility.
- Synthetic Challenges: Sulfonamide derivatives (e.g., the analog in ) require stringent purification to avoid residual reactants, as noted in regulatory guidelines for impurity control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
